molecular formula C21H22N6O3 B2629332 benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049486-16-9

benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2629332
CAS No.: 1049486-16-9
M. Wt: 406.446
InChI Key: RULYHQOOVSQVQC-UHFFFAOYSA-N
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Description

The compound “benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry, often found in bioactive compounds .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Design and Synthesis for Anti-mycobacterial Activity : A study revealed that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds have been identified as new anti-mycobacterial chemotypes, showing promising activity against Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity, suggesting potential applications in tuberculosis treatment research (S. Pancholia et al., 2016).
  • Antibacterial and Antifungal Evaluation : Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have shown moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, indicating their potential as leads for developing new antimicrobial agents (A. Rajasekaran et al., 2006).

Anticonvulsant and Anti-inflammatory Agents

  • Research into novel triazole derivatives has indicated potential anti-nociceptive and anti-inflammatory activities, suggesting these compounds could contribute to the development of new pain and inflammation management therapies (A. Rajasekaran & K. Rajagopal, 2009).

Antitubercular Agents

  • The design, synthesis, and docking study of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives for anti-tubercular activity have been explored, highlighting the molecule's potential as potent anti-tubercular agents (Kalaga Mahalakshmi Naidu et al., 2016).

Drug-likeness and Molecular Interaction Studies

  • In silico approaches towards the prediction of drug-likeness, microbial investigation, and formation of dihydropyrrolone conjugates have demonstrated that synthesized compounds exhibit good to moderate activity against various bacterial strains, also revealing excellent drug-likeness properties (K. Pandya et al., 2019).

Future Directions

The future research directions for this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-15-2-5-17(6-3-15)27-20(22-23-24-27)13-25-8-10-26(11-9-25)21(28)16-4-7-18-19(12-16)30-14-29-18/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULYHQOOVSQVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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